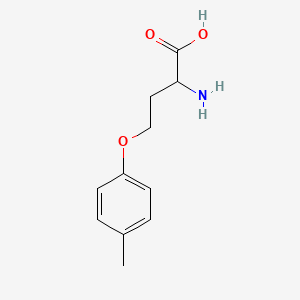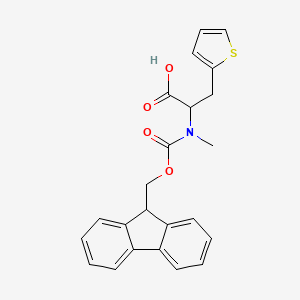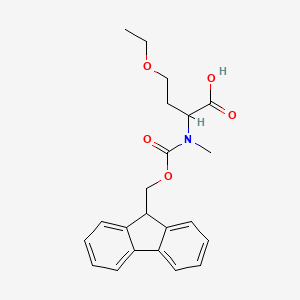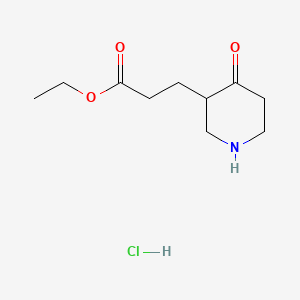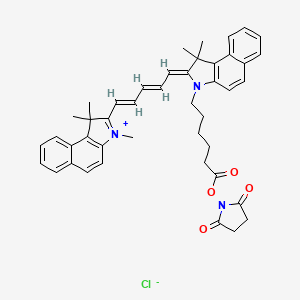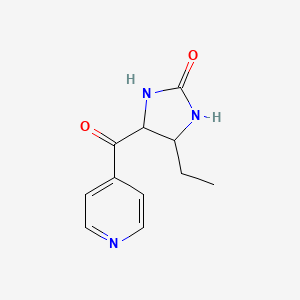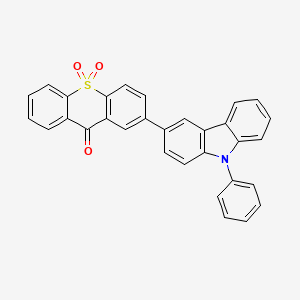
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid ist eine organische Verbindung, die in der organischen Elektronik großes Interesse geweckt hat, insbesondere bei der Entwicklung organischer Leuchtdioden (OLEDs). Diese Verbindung ist bekannt für ihre hohe thermische Stabilität, gute Filmbildungsfähigkeit und hohe Triplett-Energie, wodurch sie zu einem wertvollen Material für verschiedene Anwendungen wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid beinhaltet typischerweise eine Friedel-Crafts-artige Substitutionsreaktion. Diese Reaktion wird durch die Verwendung einer isolierenden C(sp^3)-Brücken-verknüpften Thioxanthon erleichtert. Die Reaktionsbedingungen umfassen häufig die Verwendung von aromatischen Aminsubstituenten und spezifischen Katalysatoren, um das gewünschte Produkt zu erzielen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich eine Skalierung der Labor-Syntheseverfahren. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Fertigungsverfahren könnte zur Steigerung der Produktionseffizienz eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig den Austausch von Wasserstoffatomen durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen.
Wissenschaftliche Forschungsanwendungen
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Für die Verwendung in der photodynamischen Therapie und anderen medizinischen Anwendungen untersucht.
Industrie: Bei der Herstellung von hocheffizienten OLED-Displays und Beleuchtungseinrichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid beinhaltet seine Fähigkeit, als Hostmaterial in OLEDs zu fungieren. Die hohe Triplett-Energie der Verbindung ermöglicht es ihr, Energie effizient auf Gast-Emitter zu übertragen, was zu einer hocheffizienten Lichtemission führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Wechselwirkung mit verschiedenen Emittern und die Erleichterung von Energietransferprozessen .
Wirkmechanismus
The mechanism of action of 2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-one 10,10-dioxide involves its ability to act as a host material in OLEDs. The compound’s high triplet energy allows it to efficiently transfer energy to guest emitters, resulting in high-efficiency light emission. The molecular targets and pathways involved include the interaction with various emitters and the facilitation of energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 9,9-Bis(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen,10,10-dioxid (BPhCz-ThX) .
- 10-(9-Phenyl-9H-carbazol-3-yl)-10H-phenothiazin 5,5-dioxid (3CzNPTO) .
Einzigartigkeit
2-(9-Phenyl-9H-carbazol-3-yl)-9H-thioxanthen-9-on 10,10-dioxid ist aufgrund seiner hohen thermischen Stabilität, guten Filmbildungsfähigkeit und hohen Triplett-Energie einzigartig. Diese Eigenschaften machen es zu einem hervorragenden Hostmaterial für TADF-OLEDs, das hohe Effizienz und Betriebsstabilität bietet .
Eigenschaften
CAS-Nummer |
1623010-64-9 |
|---|---|
Molekularformel |
C31H19NO3S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
10,10-dioxo-2-(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C31H19NO3S/c33-31-24-11-5-7-13-29(24)36(34,35)30-17-15-21(19-26(30)31)20-14-16-28-25(18-20)23-10-4-6-12-27(23)32(28)22-8-2-1-3-9-22/h1-19H |
InChI-Schlüssel |
KXZTVYSHCPHNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O)C7=CC=CC=C72 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


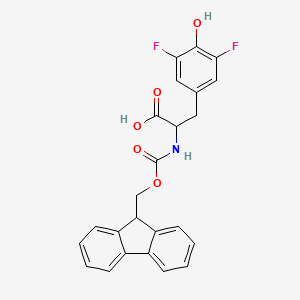
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
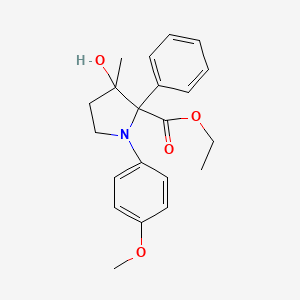
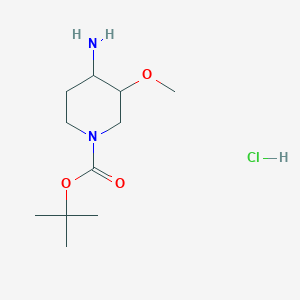


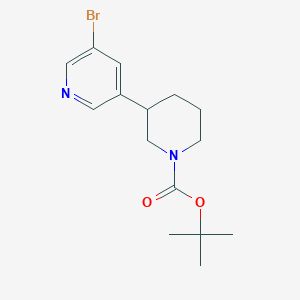
![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
